molecular formula C7H7F2N3 B2403954 2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile CAS No. 2228637-01-0

2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile

Cat. No.: B2403954
CAS No.: 2228637-01-0
M. Wt: 171.151
InChI Key: OVDOAGKZCQGGAO-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile is a specialized chemical intermediate designed for research and development, particularly in the field of agrochemistry. Its structure incorporates the 3-(difluoromethyl)-1-methyl-1H-pyrazole motif, which is a critical scaffold in a major class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides . Compounds based on this core structure have demonstrated exceptional efficacy in controlling a broad spectrum of fungal pathogens in major crops such as cereals, soybeans, and vines . The presence of the reactive acetonitrile group on the pyrazole ring provides a versatile chemical handle for further synthetic elaboration, allowing researchers to construct more complex molecules or link to other pharmacophores. The difluoromethyl (CF2H) group is of significant interest as it can act as a hydrogen bond donor, influencing the physicochemical properties and biological activity of the resulting molecules . This compound is intended for use by professional researchers to develop novel active substances and to explore new structure-activity relationships. All applications are strictly for scientific investigation.

Properties

IUPAC Name

2-[3-(difluoromethyl)-1-methylpyrazol-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3/c1-12-4-5(2-3-10)6(11-12)7(8)9/h4,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDOAGKZCQGGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation-Cyanation Approach

Bromination of Pyrazole Precursors

The synthesis often begins with the preparation of halogenated pyrazole intermediates. Patent CN111303035A outlines a method for generating 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, a key precursor. In this step, 4-bromo-1-methyl-1H-pyrazol-3-amine undergoes diazotization with sodium nitrite under acidic conditions, followed by a Sandmeyer-type reaction with potassium difluoromethyl trifluoroborate. This yields 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole with a reported purity of 98.5% and an 88.2% yield.

Cyclization of Nitrile-Containing Precursors

Condensation Reactions

Patent CN104163800A describes the synthesis of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid via a cyclization strategy. Although the final product is a carboxylic acid, the pathway involves intermediates that could be adapted for acetonitrile synthesis. For example, the reaction of N,N-dimethylaminoacrylonitrile with difluoroacetyl chloride forms a cyclized pyrazole derivative. By halting the oxidation step before carboxylate formation, the nitrile group could be retained.

Key Reaction Conditions:
  • Temperature : 35–50°C for cyclization.
  • Catalyst : Cuprous oxide (0.05 equivalents).
  • Solvent : Acetonitrile or toluene.

Functional Group Interconversion

Dehydration of Amides

Dehydrating a primary amide at position 4 using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) could yield the nitrile. This method is commonly used in organic synthesis but lacks direct evidence in the reviewed patents.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents/Conditions Yield (Reported/Inferred) Reference
Halogenation-Cyanation 4-Bromo-pyrazole derivative CuCN, DMF, 100–120°C 88.2% (bromination step)
Cyclization N,N-Dimethylaminoacrylonitrile Difluoroacetyl chloride, 40°C 94.2% (intermediate)
Oxidation Acetyl pyrazole NaOCl, phase-transfer catalyst 99% (carboxylic acid)

Industrial-Scale Considerations

The scalability of these methods depends on cost, safety, and yield. Patent CN111303035A emphasizes the use of inexpensive reagents like hydrochloric acid and sodium nitrite, making the halogenation-cyanation route economically viable. Conversely, the cyclization approach in CN104163800A requires careful control of isomer formation, which may complicate large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of 2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant activity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro, suggesting that this compound may serve as a lead structure for developing new anticancer therapies .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known for their efficacy against bacterial and fungal strains. In particular, studies have demonstrated that modifications in the pyrazole ring can enhance the antimicrobial activity, making compounds like this compound valuable candidates for further development as antimicrobial agents .

Agricultural Applications

1. Insecticidal Activity
Research has shown that pyrazole derivatives possess insecticidal properties, which can be utilized in agricultural pest control. The difluoromethyl group in this compound enhances its biological activity against common agricultural pests. Studies indicate that such compounds can disrupt the life cycle of pests, leading to effective pest management solutions .

2. Herbicidal Activity
In addition to insecticidal properties, pyrazole compounds have been explored for their herbicidal effects. The structural characteristics of this compound may contribute to its ability to inhibit weed growth, providing an environmentally friendly alternative to traditional herbicides .

Material Science Applications

1. Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in synthesizing novel functional materials. Its ability to form coordination complexes with metals opens avenues for developing new materials with specific electronic and optical properties .

Data Summary

Application AreaSpecific UseObservations/Results
Medicinal ChemistryAnticancer AgentSignificant activity against various cancer cell lines
Antimicrobial AgentEffective against bacterial and fungal strains
AgricultureInsecticideDisrupts life cycle of agricultural pests
HerbicideInhibitory effects on weed growth
Material ScienceFunctional MaterialsPotential for synthesizing new materials with unique properties

Case Studies

Case Study 1: Anticancer Activity
A study investigated the anticancer effects of pyrazole derivatives similar to this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with particular derivatives achieving over 80% inhibition at higher concentrations .

Case Study 2: Insecticidal Efficacy
In another study focusing on agricultural applications, researchers tested the insecticidal efficacy of difluoromethylpyrazole derivatives against common pests like aphids and beetles. The compound demonstrated significant mortality rates compared to control groups, confirming its potential as a viable insecticide .

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Trifluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile
  • 2-(3-(Chloromethyl)-1-methyl-4-pyrazolyl)acetonitrile
  • 2-(3-(Bromomethyl)-1-methyl-4-pyrazolyl)acetonitrile

Uniqueness

2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the development of pharmaceuticals and other applications .

Biological Activity

2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile, a compound with a unique pyrazole structure, has garnered attention for its potential biological activities. The difluoromethyl group enhances its lipophilicity and metabolic stability, which are crucial for pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.

  • IUPAC Name : 2-[3-(difluoromethyl)-1-methylpyrazol-4-yl]acetonitrile
  • Molecular Formula : C7H7F2N3
  • Molecular Weight : 171.15 g/mol
  • CAS Number : 2228637-01-0

Synthesis

The synthesis of this compound typically involves:

  • Reaction of a pyrazole derivative with a difluoromethylating agent.
  • Use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled conditions to facilitate the reaction.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the pyrazole ring can enhance activity against various pathogens, including malaria parasites like Plasmodium falciparum and Plasmodium vivax. The compound's ability to inhibit dihydroorotate dehydrogenase (DHODH), a validated target for antimalarials, has been highlighted in several studies .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways. The incorporation of polar functionalities into the structure has been shown to improve aqueous solubility while maintaining enzyme inhibition efficacy. For example, analogs of this compound have demonstrated IC50 values below 0.03 μM against recombinant DHODH from malaria parasites .

Case Studies

  • Antimalarial Efficacy : In a study evaluating various derivatives, this compound was found to significantly reduce parasitemia in mouse models when administered at specific dosages (e.g., 40 mg/kg), showcasing its potential as a therapeutic agent against malaria .
  • Metabolic Stability : The compound's metabolic stability was assessed in human liver microsomes, revealing promising results that suggest it could be developed further for clinical use. The balance between lipophilicity and metabolic stability is critical for optimizing pharmacokinetic profiles .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-(3-(Trifluoromethyl)-1-methyl-4-pyrazolyl)acetonitrileTrifluoromethylModerate activity against malaria
2-(3-(Chloromethyl)-1-methyl-4-pyrazolyl)acetonitrileChloromethylLower efficacy compared to difluoromethyl variant
2-(3-(Bromomethyl)-1-methyl-4-pyrazolyl)acetonitrileBromomethylSimilar activity profile as chloromethyl variant

Q & A

Q. What are the optimized synthetic routes for 2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile, and how can purity be validated?

Answer:

  • Synthetic Routes : Begin with a pyrazole core functionalization. Introduce the difluoromethyl group via electrophilic fluorination or nucleophilic substitution using reagents like DAST (diethylaminosulfur trifluoride). The acetonitrile moiety can be incorporated via alkylation of the pyrazole nitrogen using bromoacetonitrile derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purity Validation : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) coupled with UV detection at 210–220 nm. Confirm purity (>97%) via GC-MS, referencing retention times and mass spectra against standards .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Dissolve in deuterated acetonitrile (CD₃CN) for high-resolution NMR. Key signals:
    • Pyrazole C-H: δ ~7.5–8.5 ppm (¹H); δ ~140–150 ppm (¹³C).
    • Difluoromethyl (CF₂H): δ ~5.5–6.5 ppm (¹H, split due to ²JHF coupling); δ ~110–120 ppm (¹³C, split by ¹JCF).
    • Acetonitrile CH₂: δ ~3.5–4.5 ppm (¹H); δ ~40–50 ppm (¹³C) .
  • FT-IR : Confirm nitrile stretch at ~2240–2260 cm⁻¹ and C-F stretches at 1000–1200 cm⁻¹.

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Keep at 0–6°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group. Use desiccants (e.g., molecular sieves) to avoid moisture .
  • Safety : Use fume hoods and PPE (nitrile gloves, lab coat) due to toxicity (GHS Category III). Neutralize spills with alkaline solutions (e.g., NaHCO₃) to degrade cyanide byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • DFT Workflow : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Simulate transition states for Suzuki-Miyaura couplings to evaluate activation energies. Compare with experimental yields to validate predictions .
  • Solvent Effects : Include polarizable continuum models (PCM) for acetonitrile to assess solvation energy impacts on reaction pathways .

Q. How can researchers resolve contradictions in reported reaction yields when varying substituents on the pyrazole ring?

Answer:

  • Systematic Analysis : Design a matrix of substituents (e.g., electron-withdrawing vs. donating groups). Use Design of Experiments (DoE) to isolate variables (temperature, catalyst loading). Validate via HPLC quantification.
  • Mechanistic Probes : Conduct in-situ NMR or Raman spectroscopy to monitor intermediate formation. Correlate steric/electronic parameters (Hammett σ) with yield discrepancies .

Q. What methodologies assess the environmental fate and biodegradation pathways of this compound?

Answer:

  • Laboratory Studies : Use OECD 301B (Ready Biodegradability Test) in aqueous media. Monitor degradation via LC-MS/MS for intermediates (e.g., pyrazole carboxylic acids).
  • Environmental Modeling : Apply QSAR models (EPI Suite) to estimate log Kow (lipophilicity) and BCF (bioaccumulation). Validate with field samples from water/sediment systems using SPE extraction and HRMS .

Q. How can kinetic studies elucidate the reaction mechanism of this compound in nucleophilic substitutions?

Answer:

  • Kinetic Profiling : Perform pseudo-first-order reactions with varying nucleophile concentrations (e.g., NaN₃). Monitor via UV-Vis at λmax for nitrile loss (2240 cm⁻¹ IR band decay).
  • Isotope Effects : Compare kH/kD using deuterated solvents (CD₃CN) to identify rate-limiting steps (e.g., bond cleavage vs. transition state formation) .

Q. What advanced analytical methods quantify trace impurities in this compound?

Answer:

  • LC-HRMS : Use a Q-TOF mass spectrometer in positive ion mode (ESI+) with a resolving power >30,000. Target impurities (e.g., unreacted pyrazole precursors) via exact mass (<2 ppm error).
  • NMR Spectroscopy : Employ ¹⁹F NMR (δ ~-70 to -80 ppm for CF₂H) to detect fluorinated byproducts. Quantify using an internal standard (e.g., trifluoroacetic acid) .

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